Di-p-chlorobenzyl Azodicarboxylate(DCAD)
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Overview
Description
Di-p-chlorobenzyl Azodicarboxylate(DCAD) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of Di-p-chlorobenzyl Azodicarboxylate(DCAD) typically involves the reaction of diazene-1,2-dicarboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Di-p-chlorobenzyl Azodicarboxylate(DCAD) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-p-chlorobenzyl Azodicarboxylate(DCAD) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di-p-chlorobenzyl Azodicarboxylate(DCAD) involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it replaces one or more functional groups in a molecule. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Di-p-chlorobenzyl Azodicarboxylate(DCAD) can be compared with other similar compounds such as:
Diazenedicarboxylic acid, bis(1-methylethyl) ester: This compound has similar properties but different substituents.
1-Diazene-1,2-dicarboxylic acid, 1,2-bis(phenylmethyl) ester: Another similar compound with different substituents.
Azobenzene-4,4’-dicarboxylic acid: This compound has a similar diazene structure but different functional groups.
The uniqueness of Di-p-chlorobenzyl Azodicarboxylate(DCAD) lies in its specific substituents, which give it distinct chemical and physical properties.
Properties
Molecular Formula |
C16H12Cl2N2O4 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
UIFGGABIJBWRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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